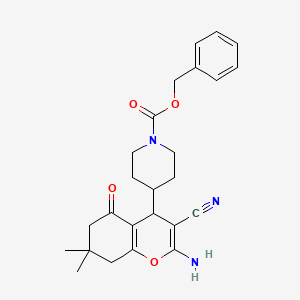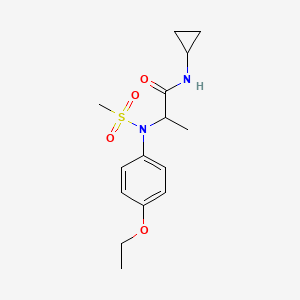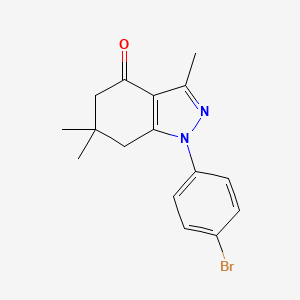
N-benzyl-1-(4-bromobenzyl)-N-methyl-4-piperidinamine oxalate
Descripción general
Descripción
N-benzyl-1-(4-bromobenzyl)-N-methyl-4-piperidinamine oxalate, also known as BZP, is a psychoactive drug that belongs to the piperazine family. It is commonly used as a recreational drug due to its stimulant properties. However, the scientific research application of BZP is not limited to recreational use.
Mecanismo De Acción
N-benzyl-1-(4-bromobenzyl)-N-methyl-4-piperidinamine oxalate acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. These neurotransmitters are responsible for regulating mood, attention, and motivation. This compound also blocks the reuptake of these neurotransmitters, which prolongs their effects. The combined effect of increased release and decreased reuptake leads to a stimulant effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to dry mouth and sweating. The stimulant effect of this compound can improve cognitive function, increase alertness, and enhance physical performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-1-(4-bromobenzyl)-N-methyl-4-piperidinamine oxalate is a useful tool for studying the central nervous system and its effects on behavior. It can be used to investigate the neurochemical basis of mood disorders and cognitive function. However, the recreational use of this compound has limited its availability for scientific research. Additionally, this compound has potential side effects such as tachycardia, hypertension, and hyperthermia, which can limit its use in animal studies.
Direcciones Futuras
Future research on N-benzyl-1-(4-bromobenzyl)-N-methyl-4-piperidinamine oxalate should focus on its potential use as a treatment for mood disorders and cognitive impairment. Additionally, further studies are needed to investigate the long-term effects of this compound on the central nervous system and its potential for addiction. Research should also focus on developing safer and more effective analogs of this compound for medical use.
Conclusion:
In conclusion, this compound is a psychoactive drug that has potential applications in scientific research. Its stimulant effect on the central nervous system makes it a promising candidate for the treatment of mood disorders and cognitive impairment. However, the recreational use of this compound has limited its availability for scientific research. Further research is needed to investigate its potential as a medical treatment and to develop safer and more effective analogs.
Aplicaciones Científicas De Investigación
N-benzyl-1-(4-bromobenzyl)-N-methyl-4-piperidinamine oxalate has been studied for its potential use as a treatment for various medical conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Research has shown that this compound has a stimulant effect on the central nervous system, which can improve cognitive function and increase alertness. Additionally, this compound has been shown to have anxiolytic and antidepressant properties, which make it a promising candidate for the treatment of mood disorders.
Propiedades
IUPAC Name |
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2.C2H2O4/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18;3-1(4)2(5)6/h2-10,20H,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOLZVRLGDIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3972677.png)
![4-[1-(2-furylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3972686.png)

![2-chloro-5-(3-methyl-5-oxo-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3972702.png)

![3-[4-(3-hydroxyphenyl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3972713.png)

![3-(1H-pyrazol-1-ylmethyl)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B3972723.png)

![1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3972732.png)


![1-[1-(2-furoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3972757.png)
